molecular formula C11H8BrNO B3260687 4-(4-Bromophenoxy)pyridine CAS No. 33349-54-1

4-(4-Bromophenoxy)pyridine

Cat. No.: B3260687
CAS No.: 33349-54-1
M. Wt: 250.09 g/mol
InChI Key: TZTRSTMVTWWEDG-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-Bromophenoxy)pyridine can be synthesized through several methods, with one of the most common being the Suzuki-Miyaura coupling reaction. This reaction involves the coupling of a boronic acid or ester with a halide in the presence of a palladium catalyst . The general reaction conditions include:

    Reagents: 4-bromophenol, pyridine-4-boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3)

    Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: 80-100°C

    Reaction Time: 12-24 hours

Industrial Production Methods

Industrial production of this compound typically involves large-scale Suzuki-Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(4-Bromophenoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), base (e.g., NaOH), solvent (e.g., ethanol), temperature (50-80°C)

    Oxidation: Oxidizing agents (e.g., KMnO4, H2O2), solvent (e.g., water, acetic acid), temperature (room temperature to 60°C)

    Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvent (e.g., ethanol, THF), temperature (0-25°C)

Major Products

    Substitution: 4-(4-Aminophenoxy)pyridine, 4-(4-Thiophenoxy)pyridine

    Oxidation: this compound N-oxide

    Reduction: this compound hydride

Scientific Research Applications

Chemical Synthesis and Material Science

4-(4-Bromophenoxy)pyridine serves as a crucial building block in the synthesis of complex organic molecules. Its unique structure allows for various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles, facilitating the creation of diverse derivatives.
  • Oxidation and Reduction : The compound can participate in redox reactions, particularly involving the pyridine ring.
  • Coupling Reactions : It can couple with other aromatic compounds to form new structures, which are valuable in creating advanced materials.

Table 1: Chemical Reactions of this compound

Reaction TypeDescription
SubstitutionBromine substitution with nucleophiles
Oxidation/ReductionInvolvement of pyridine ring in redox processes
CouplingFormation of complex structures with other aromatics

Biological Applications

Research has shown that this compound exhibits potential biological activities. It has been investigated for its role as a precursor in drug development, particularly in the synthesis of aromatase inhibitors for breast cancer treatment. Aromatase inhibitors are essential in managing hormone-dependent cancers, and compounds derived from this compound have shown promising results in enhancing selectivity and reducing resistance compared to existing therapies .

Case Study: Aromatase Inhibitors Development

A recent study identified a derivative of this compound as an optimal candidate for inhibiting aromatase (CYP19A1), a key enzyme in estrogen biosynthesis. This compound demonstrated significant cytotoxicity against breast cancer cells, highlighting the therapeutic potential of pyridine derivatives in oncology .

Antimicrobial and Antiviral Activities

Pyridine compounds are recognized for their antimicrobial and antiviral properties. Research indicates that derivatives of this compound could enhance therapeutic efficacy against various pathogens, including bacteria and viruses. The presence of additional functional groups often amplifies these biological activities .

Table 2: Antimicrobial Efficacy of Pyridine Derivatives

CompoundTarget PathogenActivity Level
This compoundE. coliModerate
4-(Bromophenyl) derivativesS. aureusHigh
Other pyridine derivativesSARS-CoV-2Emerging research

Photophysical Investigations

Recent studies have explored the photophysical properties of pyridine-based compounds, including their use in light-harvesting applications. These investigations focus on the ability of this compound to participate in energy transfer processes, which are crucial for developing new materials for photonic applications .

Case Study: Light-Harvesting Assemblies

A study demonstrated that supramolecular assemblies formed from this compound exhibited efficient phosphorescence energy transfer, indicating potential applications in organic light-emitting devices (OLEDs) and solar cells .

Computational Studies and Drug Design

Computational modeling has become an essential tool in drug design involving this compound. Molecular docking studies have provided insights into its interactions with biological targets, facilitating the design of more effective therapeutic agents .

Table 3: Computational Insights into Drug Design

Study FocusFindings
Molecular DockingIdentified binding affinities with target proteins
Structure-Activity RelationshipCorrelated chemical structure with biological activity

Mechanism of Action

The mechanism of action of 4-(4-Bromophenoxy)pyridine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

4-(4-Bromophenoxy)pyridine can be compared with other similar compounds, such as:

    4-(4-Bromophenyl)pyridine: Similar structure but lacks the oxygen atom in the phenoxy group.

    4-(4-Chlorophenoxy)pyridine: Similar structure but with a chlorine atom instead of bromine.

    4-(4-Methoxyphenoxy)pyridine: Similar structure but with a methoxy group instead of bromine.

Biological Activity

4-(4-Bromophenoxy)pyridine is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by a bromophenoxy group attached to a pyridine ring, allows for diverse interactions with biological targets, making it a subject of interest in drug development and enzyme inhibition studies.

  • Molecular Formula : C11H8BrNO
  • Molecular Weight : 250.09 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromophenoxy group can engage in hydrogen bonding and hydrophobic interactions, while the pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of target proteins and influence various biological pathways.

1. Aromatase Inhibition

Recent studies have highlighted the potential of pyridine derivatives, including this compound, as aromatase inhibitors (CYP19A1). Aromatase inhibitors are crucial in the treatment of hormone-dependent breast cancer. Research indicates that compounds similar to this compound exhibit significant inhibitory effects on CYP19A1, with IC50 values comparable to established inhibitors like letrozole.

CompoundIC50 (nM)Selectivity Ratio (CYP19A1 vs CYPs)
4-(4-Bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol0.83>30,000
Letrozole0.70-

This data suggests that this compound and its derivatives could serve as effective alternatives to current therapies, particularly for patients exhibiting resistance to conventional treatments .

2. Antiviral Activity

In addition to its role as an aromatase inhibitor, this compound has shown promise in antiviral applications. Studies have indicated that certain derivatives exhibit moderate antiviral activity against HIV-1 integrase by disrupting its interaction with LEDGF/p75, a crucial factor for viral replication.

CompoundAntiviral Activity (%)CC50 (µM)
Compound 11h40%50.4
Control (Auranofin)-1.6

These findings suggest that while some derivatives may have cytotoxic effects at high concentrations, their antiviral efficacy remains notable .

Case Study 1: Aromatase Inhibitor Development

A study focused on the design and synthesis of novel pyridine-based aromatase inhibitors demonstrated that compounds featuring a bromophenoxy moiety exhibited enhanced binding affinity and selectivity towards CYP19A1 compared to traditional inhibitors. The study utilized computational modeling alongside empirical testing to validate these findings .

Case Study 2: Antiviral Screening

Another investigation assessed the antiviral properties of various pyridine derivatives against HIV-1 integrase. Among the tested compounds, those containing the bromophenoxy group showed significant inhibition rates while maintaining acceptable toxicity profiles, indicating their potential as therapeutic agents against viral infections .

Properties

IUPAC Name

4-(4-bromophenoxy)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO/c12-9-1-3-10(4-2-9)14-11-5-7-13-8-6-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZTRSTMVTWWEDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC=NC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33349-54-1
Record name 4-(4-bromophenoxy)pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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